molecular formula C11H10N2S B13132840 6-(Methylthio)-2,2'-bipyridine CAS No. 219753-23-8

6-(Methylthio)-2,2'-bipyridine

Cat. No.: B13132840
CAS No.: 219753-23-8
M. Wt: 202.28 g/mol
InChI Key: IUCONLZLNVSHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylthio)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. The presence of a methylthio group at the 6-position of one of the pyridine rings adds unique chemical properties to this compound. Bipyridines are known for their ability to form complexes with metals, making them valuable in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-2,2’-bipyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 6-bromo-2,2’-bipyridine can be reacted with methylthioboronic acid under suitable conditions to yield 6-(Methylthio)-2,2’-bipyridine .

Industrial Production Methods

Industrial production of 6-(Methylthio)-2,2’-bipyridine typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, appropriate solvents, and controlled reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine rings.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified bipyridine derivatives.

    Substitution: Various substituted bipyridine compounds.

Scientific Research Applications

6-(Methylthio)-2,2’-bipyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.

    Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of metal-based drugs.

    Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 6-(Methylthio)-2,2’-bipyridine largely depends on its ability to form complexes with metals. These metal complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. For example, in catalytic applications, the metal center in the complex can facilitate various chemical transformations by providing a reactive site for substrate binding and activation.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Lacks the methylthio group, making it less versatile in certain chemical reactions.

    4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups at different positions, affecting its electronic properties.

    6,6’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups instead of a methylthio group.

Uniqueness

6-(Methylthio)-2,2’-bipyridine is unique due to the presence of the methylthio group, which enhances its ability to participate in various chemical reactions and form stable metal complexes. This makes it particularly valuable in applications requiring specific electronic and steric properties.

Properties

CAS No.

219753-23-8

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

2-methylsulfanyl-6-pyridin-2-ylpyridine

InChI

InChI=1S/C11H10N2S/c1-14-11-7-4-6-10(13-11)9-5-2-3-8-12-9/h2-8H,1H3

InChI Key

IUCONLZLNVSHGG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=N1)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.